3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one
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Overview
Description
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 2-hydroxy-4,6-bis(phenylmethoxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one
- 3-(4-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one
- 3-(3-Chlorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one
Uniqueness
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The bis(phenylmethoxy) groups also contribute to its distinct properties compared to other similar compounds.
Biological Activity
3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by a fluorophenyl group and a bis(phenylmethoxy) moiety, contributing to its potential pharmacological effects. This article reviews the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The chemical structure of the compound is represented as follows:
Anticancer Activity
Chalcones are known for their anticancer properties, and this specific compound has been investigated for its effects on various cancer cell lines.
- Mechanism of Action : The compound reportedly induces apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation. In vitro studies have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values of 15.7 ± 5.9 µM and 33.9 ± 7.1 µM, respectively .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.7 ± 5.9 | Induces apoptosis via p53 |
MDA-MB-231 | 33.9 ± 7.1 | Induces apoptosis via p53 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Studies indicate that it exhibits significant antibacterial activity against various strains.
- Efficacy Against Bacteria : The compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, demonstrating inhibition zones comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) at 500 µg/mL |
---|---|
E. coli ATCC 25923 | 10.68 ± 0.16 |
S. aureus ATCC 259 | 10.33 ± 0.01 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential by inhibiting the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses.
- Inhibition Potency : The compound demonstrated an IC50 value of 0.26 ± 0.04 µmol/L in inhibiting MPO activity, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this chalcone derivative:
- Breast Cancer Study :
- A study conducted on MCF-7 cells showed that treatment with the compound resulted in a marked increase in apoptotic markers and a decrease in cell viability.
- Antibacterial Efficacy :
- Research comparing the antibacterial effects of this compound with standard antibiotics revealed that it could serve as a viable alternative treatment option against resistant bacterial strains.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FO4/c30-24-13-7-12-21(16-24)14-15-26(31)29-27(32)17-25(33-19-22-8-3-1-4-9-22)18-28(29)34-20-23-10-5-2-6-11-23/h1-18,32H,19-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEXIVYEYSTGEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701216 |
Source
|
Record name | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120980-17-8 |
Source
|
Record name | 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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